molecular formula C8H11Br2N B030810 3-(3-Bromopropyl)pyridine hydrobromide CAS No. 41038-63-5

3-(3-Bromopropyl)pyridine hydrobromide

Cat. No.: B030810
CAS No.: 41038-63-5
M. Wt: 280.99 g/mol
InChI Key: KQVWDZPGKCWJOP-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)pyridine hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a brominated derivative of pyridine, where a bromopropyl group is attached to the third position of the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)pyridine hydrobromide typically involves the bromination of 3-propylpyridine. One common method is as follows:

    Starting Material: 3-Propylpyridine.

    Bromination: The 3-propylpyridine is reacted with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, to introduce the bromine atom at the propyl group.

    Hydrobromide Formation: The resulting 3-(3-Bromopropyl)pyridine is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydrobromide formation steps.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)pyridine hydrobromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3-propylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of pyridine.

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 3-Propylpyridine.

Scientific Research Applications

3-(3-Bromopropyl)pyridine hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is utilized in the preparation of functionalized polymers and materials with specific electronic properties.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)pyridine hydrobromide depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The bromopropyl group can facilitate the formation of covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: An aryl bromide with a bromine atom directly attached to the pyridine ring.

    3-(Bromomethyl)pyridine: A compound with a bromomethyl group attached to the third position of the pyridine ring.

    3-(3-Chloropropyl)pyridine: Similar to 3-(3-Bromopropyl)pyridine but with a chlorine atom instead of bromine.

Uniqueness

3-(3-Bromopropyl)pyridine hydrobromide is unique due to the presence of both a bromopropyl group and a hydrobromide salt. This combination allows for versatile reactivity in nucleophilic substitution reactions and the formation of stable salts, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(3-bromopropyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWDZPGKCWJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507377
Record name 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41038-63-5
Record name 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromopropyl)pyridine hydrobromide
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Synthesis routes and methods

Procedure details

A solution of 32.53 g (0.24 mole) of 3-(3-pyridyl)-propan-1-ol in 176 ml of 48% hydrobromic acid is refluxed for 24 h. The reaction mixture is evaporated and the residue is taken up in 500 ml isopropanol and subjected to evaporation again. The evaporation procedure is repeated one more time. The resulting product is then taken up in hot isopropanol and treated with charcoal and filtered. The filtrate is cooled slowly to give 3-(3-pyridyl)propyl bromide hydrobromide, m.p. 103°-105°.
Quantity
32.53 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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